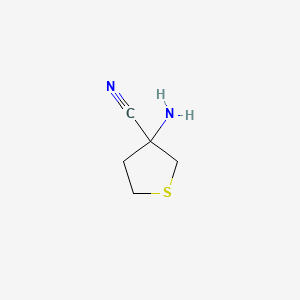

3-Aminotetrahydrothiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

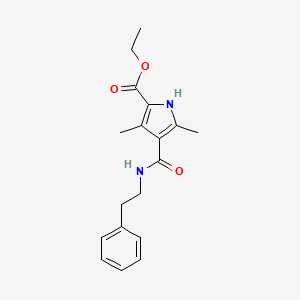

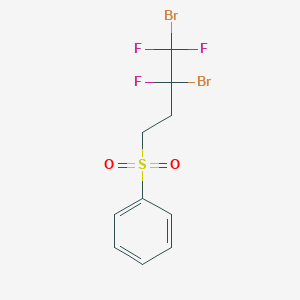

3-Aminotetrahydrothiophene-3-carbonitrile is a biochemical used for proteomics research . It has a molecular formula of C5H8N2S and a molecular weight of 128.2 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-Aminotetrahydrothiophene-3-carbonitrile, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-Aminotetrahydrothiophene-3-carbonitrile consists of a five-membered ring made up of one sulfur atom, with the formula C5H8N2S .Physical And Chemical Properties Analysis

3-Aminotetrahydrothiophene-3-carbonitrile has a molecular weight of 128.2 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Carbon Capture and Utilization

One significant application is in the field of carbon capture and utilization (CCU), where ionic liquid-based catalysts are tuned for CO2 conversion into valuable chemicals. This process emphasizes the role of basicity and nucleophilicity of catalysts, including amino-functionalized catalysts, for the conversion of CO2 and o-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones, showcasing the potential of 3-Aminotetrahydrothiophene-3-carbonitrile in facilitating carbon capture technologies and converting carbon dioxide into useful products (Zhang et al., 2023).

Electrochemical Sensors

3-Aminotetrahydrothiophene-3-carbonitrile's application extends to electrochemical sensors, where conducting polymers and molecularly imprinted polymers are modified for the detection of amino acids. This modification enhances the sensitivity and selectivity of biosensors, demonstrating the compound's utility in developing precise analytical tools for biomedical applications (Dinu & Apetrei, 2022).

Nanotechnology

In nanotechnology, amino acid-functionalized carbon-based quantum dots, potentially including structures derived from 3-Aminotetrahydrothiophene-3-carbonitrile, offer enhanced optical and electrical performance. These materials find applications in fabricating optoelectronic devices due to their high solubility, sustainability, and biocompatibility, pointing towards a multifaceted utility in fields ranging from sensors to energy storage systems (Ravi et al., 2021).

Environmental Biotechnology

The compound's relevance is also noted in environmental biotechnology, where specific bacterial strains capable of degrading alkylphenolic compounds utilize it as a carbon source. This highlights its potential in bioremediation and wastewater treatment, contributing to the understanding of biodegradation pathways and environmental sustainability (Kolvenbach & Corvini, 2012).

Safety and Hazards

The safety data sheet for 3-Thiophenecarbonitrile, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . It is recommended to use this chemical only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Orientations Futures

Thiophene-based analogs, such as 3-Aminotetrahydrothiophene-3-carbonitrile, have been gaining attention due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthetic methods for their preparation.

Propriétés

IUPAC Name |

3-aminothiolane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-3-5(7)1-2-8-4-5/h1-2,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTFJYRKJWUANN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminotetrahydrothiophene-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2583591.png)

![4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2583593.png)

![1-(2,5-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2583599.png)

![7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583603.png)

![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)

![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2583612.png)